molecular formula C14H15F3O3 B3002653 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid CAS No. 1385696-45-6

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid

Cat. No.: B3002653
CAS No.: 1385696-45-6
M. Wt: 288.266
InChI Key: AKBQCXLIOBJPJV-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane (tetrahydropyran) ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid typically involves multiple steps:

  • Formation of the Trifluoromethylphenyl Intermediate: : The initial step often involves the introduction of the trifluoromethyl group to a benzene ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).

  • Attachment to the Oxane Ring: : The trifluoromethylphenyl intermediate is then reacted with a suitable oxane precursor. This step may involve nucleophilic substitution or other coupling reactions to form the desired oxane ring structure.

  • Introduction of the Carboxylic Acid Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates or esters.

  • Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

  • Substitution: : The trifluoromethyl group and phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Carboxylates, esters

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated derivatives, substituted phenyl compounds

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it valuable in the design of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can improve performance characteristics such as thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the oxane ring.

    4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a carboxylic acid.

    4-(Trifluoromethyl)benzaldehyde: Features an aldehyde group instead of a carboxylic acid.

Uniqueness

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is unique due to the combination of the trifluoromethyl group, phenyl ring, oxane ring, and carboxylic acid group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)9-13(12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBQCXLIOBJPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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